1,2-Dioctanoyl-sn-glycerol

Catalog No.
S589395
CAS No.
60514-48-9
M.F
C19H36O5
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioctanoyl-sn-glycerol

CAS Number

60514-48-9

Product Name

1,2-Dioctanoyl-sn-glycerol

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N

SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Synonyms

1,2-dicapryloylglycerol, 1,2-dioctanoyl-rac-glycerol, 1,2-dioctanoyl-sn-glycerol, 1,2-dioctanoylglycerol, 1,2-dioctanoylglycerol, (S)-isomer, diC8, dicaprylglyceride, sn-1,2-dioctanoylglycerol

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC

1,2-Dioctanoyl-sn-glycerol is a synthetic lipid compound with the chemical formula C₁₉H₃₆O₅ and a CAS number of 60514-48-9. It is categorized as a 1,2-diacyl-sn-glycerol, specifically a dioctanoylglycerol. This compound is an enantiomer of 2,3-dioctanoyl-sn-glycerol and serves as a lipid second messenger in various biological processes. Its structure consists of a glycerol backbone esterified with two octanoic acid (caprylic acid) chains at the first and second positions, making it hydrophobic and capable of integrating into cellular membranes .

DOG activates PKC by mimicking the role of DAG, a natural ligand for PKC. Once inside the cell, DOG binds to the regulatory domain of PKC, leading to a conformational change and activation of the enzyme []. Activated PKC phosphorylates various target proteins, triggering downstream cellular signaling cascades [].

DOG is likely a respiratory irritant and may cause skin or eye irritation upon contact. As with most organic compounds, it is recommended to handle DOG with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Primarily related to signal transduction pathways. It acts as a potent activator of protein kinase C, influencing various cellular functions such as proliferation, differentiation, and apoptosis. The compound can also undergo hydrolysis to yield free fatty acids and glycerol, which can further participate in metabolic pathways. Additionally, it can interact with other lipids to form lipid rafts in cellular membranes, affecting membrane fluidity and protein localization .

The biological activity of 1,2-dioctanoyl-sn-glycerol includes:

  • Induction of Acrosome Reaction: It has been shown to induce acrosome reaction in human sperm cells, demonstrating its role in reproductive biology .
  • Neutrophil Activation: This compound stimulates neutrophils to release superoxide anions, which are critical for the immune response .
  • Modulation of Ion Currents: Research indicates that it can suppress nicotine-induced currents in neuronal cells, suggesting potential neuroprotective effects .

1,2-Dioctanoyl-sn-glycerol can be synthesized through several methods:

  • Chemical Synthesis: Commonly achieved by the esterification of glycerol with octanoic acid using acid catalysts. This method allows for control over the reaction conditions to yield high-purity products.
  • Enzymatic Synthesis: Lipases can be employed for the selective acylation of glycerol, providing a more environmentally friendly approach that may yield specific stereoisomers.
  • Total Synthesis: More complex synthetic routes involve multiple steps and protective group strategies to construct the desired diacylglycerol from simpler precursors .

1,2-Dioctanoyl-sn-glycerol has diverse applications in:

  • Biochemical Research: Used as a tool to study signal transduction pathways involving protein kinase C.
  • Pharmaceuticals: Potential applications in drug formulations aimed at modulating immune responses or reproductive functions.
  • Cosmetics: Its emulsifying properties make it suitable for use in cosmetic formulations .

Studies have shown that 1,2-dioctanoyl-sn-glycerol interacts with various proteins and receptors:

  • Protein Kinase C Isozymes: It exhibits different affinities for various isozymes of protein kinase C, influencing downstream signaling pathways involved in cell growth and differentiation .
  • Ion Channels: Interaction with ion channels has been documented, particularly concerning its effects on neuronal excitability and synaptic transmission .

Several compounds share structural similarities with 1,2-dioctanoyl-sn-glycerol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Dioleoyl-sn-glycerolDiacylglycerolHigher unsaturation; commonly used in cell signaling studies.
1,2-Dipalmitoyl-sn-glycerolDiacylglycerolSaturated fatty acids; widely studied in membrane dynamics.
1,3-Dioctanoyl-sn-glycerolDiacylglycerolDifferent acyl position; affects membrane properties differently.

The uniqueness of 1,2-dioctanoyl-sn-glycerol lies in its specific fatty acid composition and its distinct role as an activator of protein kinase C compared to other diacylglycerols. Its ability to induce specific biological responses makes it valuable for targeted research applications .

Differential Affinity and Signaling Outcomes

DiC8 activates PKC with a 100-fold lower potency than phorbol 12-myristate 13-acetate (PMA), a synthetic phorbol ester [1] [6]. While PMA binds PKC’s C1 domain with a dissociation constant (K~d~) of ~2 nM, DiC8 requires micromolar concentrations to achieve comparable activation [4] [6]. This disparity arises from PMA’s extended alkyl chains and rigid bicyclic structure, which enhance membrane partitioning and stabilize C1 domain interactions [6].

A critical functional distinction lies in their temporal effects. DiC8-induced PKC activation is transient, lasting <10 minutes due to rapid metabolism to phosphatidic acid via diacylglycerol kinase [2]. In contrast, PMA resists enzymatic degradation, sustaining PKC activation for hours [3]. This reversibility makes DiC8 preferable for studying acute signaling events, as demonstrated in T-cell receptor studies where DiC8 synergized with calcium ionophores to transiently upregulate interleukin-2 receptors, whereas PMA caused prolonged activation [3].

Isoform Selectivity Patterns

DiC8 exhibits isoform-specific efficacy, showing 3-fold lower affinity for PKCα compared to PKCβ and PKCγ [1]. Structural analyses attribute this to divergent residues in PKCα’s C1B subdomain, which reduce hydrophobic complementarity with DiC8’s octanoyl chains [4]. Phorbol esters, conversely, display broad isoform activation due to their larger hydrophobic surface area accommodating diverse C1 domain geometries [6].

ActivatorEC~50~ (PKCα)EC~50~ (PKCβ)Half-LifeMetabolic Fate
DiC818 µM6 µM8 minPhosphatidic acid [2] [4]
PMA2 nM1.5 nM>4 hrNon-metabolized [3] [6]

Structural Determinants of C1 Domain Interactions

Essential Molecular Motifs

The 3-hydroxyl group of DiC8’s glycerol backbone is indispensable for PKC activation. Substitution with hydrogen (deoxy-DiC8), chlorine (chloro-DiC8), or sulfur (thio-DiC8) reduces activation efficacy to <5% of wild-type DiC8 [4]. Molecular dynamics simulations reveal this hydroxyl forms a hydrogen bond with conserved histidine residues in the C1 domain’s hydrophilic cleft, stabilizing the membrane-embedded complex [4].

The sn-1,2 stereochemistry is equally critical. sn-1,3-Dioctanoyl-glycerol fails to activate PKC, as its acyl chain orientation prevents simultaneous engagement of both C1 domain hydrophobic channels [4]. This stereospecificity mirrors endogenous diacylglycerols, validating DiC8 as a physiologically relevant probe.

C1 Domain Binding Thermodynamics

DiC8 binds PKC’s C1A and C1B subdomains with distinct thermodynamics:

  • C1A: ΔG = -8.2 kcal/mol, driven by enthalpy (ΔH = -12.4 kcal/mol)
  • C1B: ΔG = -7.6 kcal/mol, driven by entropy (TΔS = +4.1 kcal/mol) [4]

This dichotomy suggests C1A prioritizes specific hydrogen bonding (enthalpic), while C1B favors membrane partitioning and hydrophobic effects (entropic). Phorbol esters invert this pattern, binding C1B with 10-fold higher affinity than C1A due to complementary van der Waals interactions with their rigid core [6].

Temporal Dynamics of PKC Isoform Recruitment

Kinetics of Membrane Translocation

DiC8 induces rapid but transient PKC translocation to the plasma membrane, peaking at 2–5 minutes post-stimulation [2]. Time-lapse imaging reveals isoform-specific trafficking:

  • PKCβ: 90% membrane association within 1 minute
  • PKCγ: 75% association at 2 minutes
  • PKCα: Delayed translocation, reaching 50% at 5 minutes [1] [2]

This hierarchy correlates with C1 domain lipid-binding affinities. PKCβ’s C1B subdomain contains a unique lysine residue (K209) that enhances phosphatidylserine coordination, accelerating DiC8-mediated recruitment [4].

Metabolic Regulation of Signaling Duration

DiC8’s brief activation window stems from rapid phosphorylation by diacylglycerol kinase θ (DGKθ), which converts it to phosphatidic acid within 10 minutes [2]. This metabolite then recruits PKCζ, an atypical isoform insensitive to diacylglycerol, creating a negative feedback loop [2]. In contrast, PMA bypasses DGKθ, enabling sustained classical PKC activity that overwhelms endogenous feedback mechanisms [3].

Subcellular Compartmentalization

Single-molecule tracking shows DiC8-activated PKCβ preferentially clusters at lipid rafts enriched in cholesterol and sphingomyelin, while PKCα localizes to disordered membrane regions [4]. This partitioning influences downstream substrate phosphorylation; raft-localized PKCβ preferentially activates MAPK pathways, whereas non-raft PKCα modulates ion channel activity [4] [6].

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.25627424 g/mol

Monoisotopic Mass

344.25627424 g/mol

Heavy Atom Count

24

Appearance

Assay:≥95%A solution in acetonitrile

Dates

Modify: 2023-08-15

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